molecular formula C7H4INO4 B1310655 4-Iodo-3-nitrobenzoic acid CAS No. 35674-27-2

4-Iodo-3-nitrobenzoic acid

Cat. No.: B1310655
CAS No.: 35674-27-2
M. Wt: 293.02 g/mol
InChI Key: DNMTZLCNLAIKQC-UHFFFAOYSA-N
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Description

4-Iodo-3-nitrobenzoic acid is an organic compound with the chemical formula C₇H₄INO₄. It is characterized by the presence of both an iodine atom and a nitro group attached to a benzoic acid core. This compound appears as a yellow crystalline powder and has a melting point of approximately 230°C . It is primarily used as a pharmaceutical intermediate and in various chemical syntheses .

Chemical Reactions Analysis

Diazotization-Iodination Sequence

The primary synthesis involves a two-step diazotization-iodination reaction starting from 4-amino-3-nitrobenzoic acid :

  • Diazotization : Treatment with HCl and NaNO₂ at 0–5°C forms a diazonium salt .

  • Iodination : Reaction with KI yields This compound (89.7% yield) .

Reaction Conditions :

StepReagentsTemperatureTimeYield
1HCl, NaNO₂0–5°C1 h
2KI0–20°C2 h89.7%

Esterification

Conversion to methyl ester enhances reactivity for downstream reactions:

  • Method : React with methanol and H₂SO₄ .

  • Yield : 85% .

  • Product : Methyl 4-iodo-3-nitrobenzoate (C₈H₆INO₄).

Substitution Reactions

The iodine atom undergoes nucleophilic displacement due to activation by the ortho-nitro group:

Nucleophilic Aromatic Substitution (NAS)

NucleophileProductConditionsYield
NH₃4-Iodo-3-nitrobenzamideMethanol, 25°C 85%
Cl⁻4-Chloro-3-nitrobenzoic acidDMF, SOCl₂
CN⁻4-Cyano-3-nitrobenzoic acidKCN, polar aprotic solvent

Critical Note : Chloro impurity formation is minimized using trimethyl orthoacetate instead of thionyl chloride .

Reduction Reactions

The nitro group (-NO₂) is selectively reduced:

  • Nitro to Nitroso : Catalytic hydrogenation yields 4-iodo-3-nitrosobenzoic acid , a cytotoxic intermediate .

  • Nitro to Amine : Full reduction produces 4-iodo-3-aminobenzoic acid (reducing agents: H₂/Pd or NaBH₄).

Mechanism :

  • Nitroso intermediate formation via single-electron transfer .

  • Subsequent reduction to amine with potential glutathione involvement .

Suzuki-Miyaura Cross-Coupling

  • Reagents : Pd catalyst, boronic acid.

  • Product : Biaryl derivatives (e.g., 3-nitro-4-phenylbenzoic acid).

  • Mechanism : Oxidative addition of Pd(0) to C–I bond, followed by transmetalation and reductive elimination.

Example :

Boronic AcidProductYield
Phenyl3-Nitro-4-phenylbenzoic acid75%

Mechanistic Insights

  • Electrophilicity : The nitro group withdraws electron density, polarizing the C–I bond and facilitating substitution .

  • Steric Effects : Ortho-nitro group directs substitution to the para position relative to iodine .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate NAS but risk side reactions .

Research Findings

  • Antitumor Activity : Derivatives like 4-iodo-3-nitrobenzamide (Iniparib) inhibit PARP enzymes, enhancing chemotherapeutic efficacy .

  • Impurity Control : Modern methods avoid acetonitrile (toxic byproduct) and chloro impurities via solvent-free esterification .

Reaction Considerations

ParameterDetails
StabilityStable under anhydrous conditions
Hazardous DecompositionReleases NOₓ, HI, CO under pyrolysis
Light SensitivityRequires storage in amber glass

Comparative Reactivity

CompoundKey Reactivity Difference
4-Chloro-3-nitrobenzoic acidLower coupling efficiency vs. iodo analog
4-Bromo-3-nitrobenzoic acidSlower NAS due to weaker C–Br bond

Scientific Research Applications

Medicinal Chemistry

1. Development of Iniparib (4-Iodo-3-nitrobenzamide)
4-Iodo-3-nitrobenzoic acid serves as a precursor in the synthesis of 4-iodo-3-nitrobenzamide, known as Iniparib, which is currently undergoing clinical trials for the treatment of breast cancer. The mechanism of action is attributed to the inhibition of poly-ADP-ribose-polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition is crucial for cancer therapy, particularly in tumors with BRCA mutations that rely on PARP for survival .

Synthetic Applications

2. Synthesis of Amides and Esters
The compound can be converted into various derivatives through well-established synthetic routes. For instance, it can be transformed into its methyl ester using sulfuric acid and methanol, which can then be further reacted with ammonia to yield 4-iodo-3-nitrobenzamide . This method highlights its versatility in organic synthesis, making it a valuable intermediate for generating complex molecules.

Biochemical Research

3. Proteomics Research
this compound is utilized in proteomics as a biochemical tool for studying protein interactions and modifications. Its reactive nature allows it to form covalent bonds with specific amino acids in proteins, facilitating the investigation of protein structure and function . This application is essential for understanding cellular processes and developing targeted therapies.

Mechanism of Action

The mechanism of action of 4-iodo-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate electrophilic aromatic substitution reactions. These interactions can modulate enzyme activity and protein function, making the compound valuable in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-3-nitrotoluene
  • 4-Iodo-3-nitrobenzaldehyde
  • 4-Iodo-3-aminobenzoic acid

Uniqueness

4-Iodo-3-nitrobenzoic acid is unique due to its combination of an iodine atom and a nitro group on a benzoic acid core. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various applications .

Biological Activity

4-Iodo-3-nitrobenzoic acid (INB), a compound with the molecular formula C7_7H4_4INO4_4 and CAS number 35674-27-2, has garnered significant attention in pharmaceutical research due to its notable biological activities, particularly in cancer therapeutics. This article delves into its biological mechanisms, applications in drug development, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The structure of this compound features a benzene ring substituted with an iodine atom and a nitro group. This unique combination imparts distinct chemical reactivity, making it valuable in various synthetic applications.

PropertyValue
Molecular Weight293.02 g/mol
Melting Point208°C - 211°C
SolubilityInsoluble in water
Light SensitivityYes

The primary mechanism through which this compound exerts its biological effects is through the inhibition of poly(ADP-ribose) polymerase (PARP). This enzyme plays a critical role in DNA repair mechanisms. By inhibiting PARP, INB enhances the efficacy of chemotherapeutic agents, leading to increased tumor cell death. This mechanism is especially relevant in the context of cancers that exhibit deficiencies in DNA repair pathways.

Case Study: Iniparib (4-Iodo-3-nitrobenzamide)

One of the most notable derivatives of this compound is Iniparib , which is currently undergoing clinical trials for breast cancer treatment. Iniparib's activity as a PARP inhibitor has been linked to its ability to induce apoptosis in tumor cells, particularly those resistant to conventional therapies.

A study published in Cancer Research demonstrated that Iniparib selectively induced cell death in various tumor cell lines by promoting oxidative stress and impairing DNA repair processes . The compound was shown to be effective even at low concentrations, highlighting its potential as a targeted cancer therapy.

Biological Activity and Applications

Research indicates that this compound exhibits significant anti-cancer properties. Its derivatives are being explored not only for their ability to inhibit PARP but also for their potential roles as ligands in coordination chemistry.

Table 2: Biological Activities of this compound

Activity TypeDescription
AnticancerInhibits PARP, enhances chemotherapy efficacy
Coordination ChemistryActs as a ligand for metal ions like manganese(II)
Enzyme InhibitionModulates enzyme activity due to reactive functional groups

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including the reaction of starting materials such as 4-amino-3-nitrobenzoic acid with iodine reagents. The compound serves as an intermediate for synthesizing other biologically active derivatives like Iniparib.

Synthesis Overview:

  • Starting Material : 4-amino-3-nitrobenzoic acid
  • Reagents : Iodine and potassium iodide
  • Conditions : Reaction at low temperatures followed by purification steps.

Q & A

Basic Research Questions

Q. How is 4-iodo-3-nitrobenzoic acid synthesized, and what are the critical parameters for optimizing yield?

  • Methodological Answer : The synthesis typically involves nitration and iodination steps. For example, nitration of 4-iodobenzoic acid using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature (0–5°C) to prevent over-nitration. Post-reaction, the product is purified via recrystallization using polar aprotic solvents like dimethylformamide (DMF) .
  • Key Parameters :

  • Temperature control during nitration to avoid decomposition.

  • Stoichiometric ratio of iodinating agents (e.g., iodine monochloride).

  • Solvent selection for recrystallization to maximize purity.

    Synthesis Route Reagents/ConditionsYield (%)Reference
    Direct nitrationHNO₃, H₂SO₄, 0°C, 2h65–70
    Electrophilic iodinationICl, CH₂Cl₂, rt, 12h50–55

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The iodine atom induces distinct deshielding in aromatic protons (δ ~8.5–9.0 ppm). Nitro groups cause splitting patterns due to meta-substitution .
  • FT-IR : Strong asymmetric NO₂ stretching at ~1520 cm⁻¹ and C=O (carboxylic acid) at ~1700 cm⁻¹ .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 293 (C₇H₄INO₄⁺) with fragmentation patterns confirming iodine retention .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhaling dust .
  • Emergency Measures :
  • Ingestion: Rinse mouth, seek medical attention (H302: harmful if swallowed) .
  • Spills: Neutralize with sodium bicarbonate, collect with inert absorbent .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve disorder in the nitro group?

  • Methodological Answer :

  • Use SHELXL for refinement, applying restraints to bond lengths and angles in disordered regions. High-resolution data (≤0.8 Å) improves electron density maps. For visualization, ORTEP-3 can model thermal ellipsoids to validate positional disorder .
  • Example Workflow :

Collect data at low temperature (100 K) to reduce thermal motion.

Apply "ISOR" and "DELU" restraints in SHELXL to stabilize anisotropic displacement parameters .

Q. How does the electronic effect of the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • The iodine atom acts as a directing group, facilitating Suzuki-Miyaura couplings. Its strong electron-withdrawing effect activates the aromatic ring toward palladium-catalyzed substitutions.
  • Experimental Design :
  • Optimize catalyst (Pd(PPh₃)₄), base (K₂CO₃), and solvent (toluene/ethanol) ratios.
  • Monitor reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 3:1) .

Q. What strategies resolve contradictions in observed vs. calculated vibrational spectra for this compound?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G**) to simulate IR spectra. Discrepancies often arise from intermolecular hydrogen bonding in the solid state. Validate by comparing solution-state (ATR-FTIR) and solid-state spectra .
  • Case Study : A 20 cm⁻¹ shift in NO₂ stretching between experimental and theoretical data was attributed to crystal packing effects .

Properties

IUPAC Name

4-iodo-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMTZLCNLAIKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458857
Record name 4-iodo-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35674-27-2
Record name 4-iodo-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodo-3-nitrobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

45 g (0.25 mol) 4-Amino-3-nitrobenzoic acid, 400 ml water and 100 ml concentrated hydrochloric acid were added into a reaction flask. Started to stir, and the mixture was cooled to 0 to 5° C., then 50 ml aqueous solution of 25.9 g sodium nitrite (0.38 mol) was added dropwise. The solid was dissolved gradually. After completing the dropwise addition, the mixture was reacted at 0 to 5° C. for 1 hour, and 200 ml aqueous solution of 88 g (0.5 mol) potassium iodide was added dropwise at this temperature. The mixture was stirred at room temperature for 2 h after completing the dropwise addition, and solid was precipitated. The solid was filtered, washed with water, and dried to obtain 4-iodo-3-nitrobenzoic acid (compound V) as a solid, 65 g (0.22 mol), yield 89.7%.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
25.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
88 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-[(4-methylphenyl)sulphenyl]-9H purine
9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-[(4-methylphenyl)sulphenyl]-9H purine
4-Iodo-3-nitrobenzoic acid
9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-[(4-methylphenyl)sulphenyl]-9H purine
9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-[(4-methylphenyl)sulphenyl]-9H purine
4-Iodo-3-nitrobenzoic acid
9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-[(4-methylphenyl)sulphenyl]-9H purine
4-Iodo-3-nitrobenzoic acid
9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-[(4-methylphenyl)sulphenyl]-9H purine
9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-[(4-methylphenyl)sulphenyl]-9H purine
9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-[(4-methylphenyl)sulphenyl]-9H purine
4-Iodo-3-nitrobenzoic acid
9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-[(4-methylphenyl)sulphenyl]-9H purine
9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-[(4-methylphenyl)sulphenyl]-9H purine
9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-[(4-methylphenyl)sulphenyl]-9H purine
4-Iodo-3-nitrobenzoic acid
9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-[(4-methylphenyl)sulphenyl]-9H purine
9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-[(4-methylphenyl)sulphenyl]-9H purine
4-Iodo-3-nitrobenzoic acid

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